1-(Trideuteriomethyl)indole
Description
Significance of Isotopic Substitution in Organic and Bioorganic Research
Isotopic substitution, particularly the replacement of hydrogen with its heavier isotope deuterium (B1214612), is a cornerstone technique in modern organic and bioorganic research. numberanalytics.comresearchgate.net This method provides a powerful lens through which to view the intricacies of chemical reactions and biological processes. The change in mass upon isotopic substitution, without altering the electronic structure of the molecule, leads to observable differences in reaction rates, known as kinetic isotope effects (KIEs). princeton.edupharmacy180.com These effects are instrumental in elucidating reaction mechanisms, offering profound insights into the transition states and rate-determining steps of chemical transformations. numberanalytics.com
The applications of deuterium labeling are extensive. In pharmacology and toxicology, deuterated compounds are invaluable for studying the metabolism, distribution, and excretion of drugs. ontosight.ai The modification can lead to improved metabolic stability and pharmacokinetic profiles of pharmaceutical agents. nih.gov Furthermore, isotopic substitution is a critical tool in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, where it aids in the identification and quantification of molecules in complex biological samples. ontosight.ailibretexts.org
Overview of Indole (B1671886) Core Structures in Academic Research Contexts
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in the chemical sciences, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals. mdpi.combohrium.comatamanchemicals.com Its prevalence stems from its versatile chemical reactivity and its ability to interact with a wide range of biological targets. nih.govchim.it The indole ring system is a fundamental component of the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). mdpi.comnih.gov
In academic research, the indole core serves as a versatile platform for the synthesis of complex molecules and the exploration of new chemical reactivity. goettingen-research-online.debhu.ac.inmdpi.com Its electron-rich nature makes it susceptible to electrophilic substitution, primarily at the C3 position. bhu.ac.in The development of methods for the selective functionalization of the indole ring at various positions continues to be an active area of investigation, driven by the desire to create novel molecules with unique biological activities. bath.ac.ukontosight.ai
Specific Research Focus on 1-(Trideuteriomethyl)indole
The specific focus on this compound, a derivative of indole where the methyl group attached to the nitrogen atom is perdeuterated, lies in its utility as a probe in mechanistic studies. The introduction of the trideuteriomethyl (-CD₃) group allows researchers to track the fate of this specific methyl group during chemical reactions.
This isotopic labeling is particularly useful for:
Mechanistic Elucidation: Studying reaction pathways where the N-methyl group participates or influences the reaction outcome.
Kinetic Isotope Effect Studies: Quantifying the effect of the heavier methyl group on reaction rates to understand bond-breaking and bond-forming steps.
Metabolic Studies: Investigating the metabolic stability of the N-methyl group in biological systems.
While direct research specifically on this compound is not extensively documented in the provided search results, the principles of deuterium labeling in indole chemistry are well-established. For instance, studies on related deuterated indoles demonstrate the power of this technique. Base-mediated deuteration of various indole derivatives has been explored to gain mechanistic insights into their reactivity. nih.govacs.org Similarly, the synthesis of deuterated auxins, which are indole-containing plant hormones, highlights the importance of isotopic labeling in biological research. acs.org
The synthesis of isotopologues like this compound is crucial for advancing our understanding of the intricate chemical and biological behavior of indole derivatives. These labeled compounds serve as indispensable tools for researchers seeking to unravel complex reaction mechanisms and metabolic pathways.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1638281-54-5 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
134.19 g/mol |
IUPAC Name |
1-(trideuteriomethyl)indole |
InChI |
InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i1D3 |
InChI Key |
BLRHMMGNCXNXJL-FIBGUPNXSA-N |
SMILES |
CN1C=CC2=CC=CC=C21 |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CC2=CC=CC=C21 |
Canonical SMILES |
CN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Deuterium Isotope Effects in 1 Trideuteriomethyl Indole Chemistry and Indole Analogues
Theoretical Principles of Kinetic Isotope Effects (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Formally, it is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD). wikipedia.org The underlying principle of KIE lies in the differences in zero-point vibrational energy (ZPE) between bonds involving different isotopes. openochem.orgprinceton.edu A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and consequently a lower ZPE compared to a carbon-hydrogen (C-H) bond. princeton.edulibretexts.org
For a reaction to occur, a certain amount of energy, known as the activation energy, must be supplied to break existing bonds. openochem.org Since the C-D bond has a lower ZPE, it requires more energy to reach the transition state where the bond is cleaved. princeton.edu This results in a higher activation energy and a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. openochem.orglibretexts.org The magnitude of the KIE is influenced by the extent to which the bond to the isotope is broken in the rate-determining step of the reaction. princeton.edu
Primary Kinetic Isotope Effects in C-D Bond Cleavage
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org In the case of 1-(Trideuteriomethyl)indole, if a reaction involves the cleavage of a C-D bond on the N-methyl group in the slowest step, a significant primary KIE would be expected. princeton.edu
The magnitude of the primary KIE for C-D bond cleavage is typically in the range of kH/kD = 2–7 at room temperature. libretexts.org This value can vary depending on the nature of the transition state. A symmetrical transition state, where the hydrogen/deuterium (B1214612) is equally shared between the donor and acceptor atoms, generally exhibits the maximum KIE. princeton.edu Conversely, an asymmetrical transition state, where the hydrogen/deuterium is more tightly or loosely bound, will result in a smaller KIE. princeton.edu Therefore, the experimental determination of the primary KIE can provide crucial information about the geometry of the transition state in reactions involving this compound.
Secondary Kinetic Isotope Effects Related to N-Methyl Deuteration
Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orglibretexts.org For this compound, deuteration of the N-methyl group can lead to observable SKIEs in reactions where the indole (B1671886) ring or other parts of the molecule are undergoing transformation. These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org
SKIEs are classified based on the position of the isotope relative to the reaction center. α-secondary KIEs occur when the isotope is attached to the carbon atom undergoing a change in hybridization. For instance, if a reaction at a remote site causes a change in the hybridization of the nitrogen atom of the indole ring, a small α-SKIE might be observed due to the deuterated methyl group. β-secondary KIEs, where the isotope is on an adjacent atom, are often attributed to hyperconjugation. libretexts.org In the context of this compound, if a reaction involves the formation of a positive charge on the indole nitrogen, the C-D bonds of the methyl group can participate in hyperconjugation, and the strength of this interaction can be slightly different from that of C-H bonds, leading to a β-SKIE.
| Type of KIE | Typical kH/kD Range | Origin |
| Primary | 2 - 7 | Bond to isotope is broken/formed in the rate-determining step. |
| Secondary (α) | 0.9 - 1.2 | Change in hybridization at the atom bearing the isotope. |
| Secondary (β) | 1.0 - 1.4 | Hyperconjugative effects. |
Solvent Deuterium Isotope Effects and Their Interpretation
When a reaction is carried out in a deuterated solvent, such as D₂O or CD₃OD, any observed change in the reaction rate is referred to as a solvent deuterium isotope effect (SDIE). chem-station.com These effects can be complex to interpret as they can arise from several factors. nih.gov The solvent can act as a reactant, leading to a primary isotope effect if a proton/deuteron (B1233211) transfer from the solvent is part of the rate-determining step. libretexts.org
Furthermore, exchangeable protons on the substrate, such as the N-H proton of an indole, can rapidly exchange with deuterium from the solvent. libretexts.org This can lead to changes in the substrate itself, which can then influence the reaction rate. The nature of solvation can also be altered in a deuterated solvent, which can affect the energy of the ground state and the transition state, resulting in a secondary isotope effect. libretexts.org For reactions involving this compound, performing the reaction in a deuterated protic solvent could provide insights into the role of proton transfer in the reaction mechanism.
Interpreting SDIEs often involves considering fractionation factors, which quantify the preference of deuterium to be in one chemical environment over another in an equilibrium. chem-station.com By analyzing the magnitude and direction (kH₂O/kD₂O > 1 or < 1) of the SDIE, it is possible to deduce whether a proton is more or less "in flight" in the transition state compared to the ground state. nih.gov
Isotopic Rate Ratios (kH/kD) as Mechanistic Probes
The measurement of isotopic rate ratios (kH/kD) is a fundamental experimental approach to investigating reaction mechanisms. snnu.edu.cn A kH/kD value significantly greater than 1 (a "normal" KIE) indicates that a C-H bond is being broken in the rate-determining step. princeton.edu Conversely, a kH/kD value less than 1 (an "inverse" KIE) suggests that the C-H bond becomes stiffer or more constrained in the transition state compared to the ground state. wikipedia.orgprinceton.edu A kH/kD value close to 1 implies that the C-H bond is not significantly involved in the rate-determining step. snnu.edu.cn
By systematically deuterating different positions in a molecule like indole and its derivatives, and measuring the resulting KIEs, chemists can map out the flow of electrons and the movement of atoms during a chemical transformation. For example, comparing the KIE for the deuteration at the N-methyl group of this compound with the KIE for deuteration at a specific position on the indole ring can help distinguish between different possible reaction pathways. researchgate.net
The following table provides hypothetical kH/kD values and their mechanistic implications for reactions involving indole derivatives:
| Reaction Type | Hypothetical kH/kD | Mechanistic Implication |
| N-demethylation of 1-methylindole (B147185) | 5.2 | C-H bond cleavage at the methyl group is the rate-determining step. |
| Electrophilic substitution at C3 of indole | 1.1 | C-H bond cleavage at C3 is not the rate-determining step. |
| Reaction involving a change in N-hybridization | 0.95 (inverse) | The N-CH₃ bond becomes more constrained in the transition state. |
These isotopic rate ratios serve as powerful evidence to support or refute proposed reaction mechanisms, making the study of kinetic isotope effects an indispensable tool in physical organic chemistry. jmest.org
Mechanistic Investigations Utilizing 1 Trideuteriomethyl Indole and Deuterium Labeled Indoles
Elucidation of Reaction Mechanisms Through Isotopic Labeling
Isotopic labeling serves as a magnifying glass for examining reaction pathways. The difference in zero-point energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond is the origin of the primary KIE; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. libretexts.orgprinceton.edu The observation of a significant primary KIE (typically kH/kD > 2) is strong evidence that the corresponding C-H bond is cleaved in the rate-determining step of the reaction. princeton.edu
A fundamental question in mechanistic chemistry is whether multiple bond-forming and breaking events occur simultaneously in a single transition state (a concerted mechanism) or sequentially through one or more intermediates (a stepwise mechanism). nih.gov Isotopic labeling is a key method used to address this question. diva-portal.org For a reaction to exhibit a primary KIE, the isotopic substitution must be at a position where a bond is broken during the rate-limiting step. princeton.edu
In a stepwise process, if the C-H bond cleavage is the rate-determining step, a primary KIE will be observed. If another step is rate-limiting, no significant KIE will be seen for C-H bond cleavage. In a concerted reaction, all bond changes occur in one step, and if the C-H bond is one of those bonds, a KIE is expected. nih.gov For instance, in reactions involving the simultaneous transfer of a proton and a hydride, the observation of significant primary deuterium (B1214612) KIEs for both transfers provides strong support for a concerted mechanism. diva-portal.org While a simple KIE measurement may not always definitively distinguish between the two pathways, it provides crucial data that, when combined with other experimental and computational evidence, helps build a consistent mechanistic picture. diva-portal.org
The transfer of protons is a fundamental step in many organic reactions, particularly acid- or base-catalyzed transformations common in indole (B1671886) chemistry. Studying the KIE of these transfers provides information about the transition state. The magnitude of the KIE in proton transfer reactions can be correlated with the symmetry of the transition state. According to the Westheimer model, a maximum KIE is expected for a symmetric transition state where the proton is equally shared between the donor and acceptor atoms. Asymmetrical transition states (either "early" or "late") are predicted to show smaller KIEs. princeton.edu
For example, studies on the acid-catalyzed hydrogen exchange at the C3 position of deuterated indoles have shown substantial isotopic rate ratios (kH/kD = 4.5–6.3), indicating that the proton/deuteron (B1233211) transfer is a key event in the reaction mechanism. The kinetics of proton and deuteron transfer reactions are characterized by their activation parameters, where differences in enthalpy and entropy of activation between the deuterated and non-deuterated reactants can further elucidate the nature of the energy barrier and the structure of the transition state. rsc.org
The direct functionalization of C-H bonds is a cornerstone of modern synthetic chemistry, and transition-metal catalysis plays a leading role in this field. nih.gov Deuterium labeling has been instrumental in understanding the mechanisms of these C-H activation reactions involving indoles. chemrxiv.org By preparing specifically deuterated indole substrates, researchers can determine which C-H bond is cleaved and whether this cleavage occurs in the rate-limiting step.
Many modern methods for indole functionalization rely on directing groups to achieve site-selectivity, guiding a metal catalyst to a specific C-H bond, often on the challenging benzene (B151609) core (C4-C7 positions). nih.govnih.gov Mechanistic studies using deuterated substrates have been crucial in validating the role of these directing groups and optimizing catalytic systems. For example, palladium-catalyzed deuteration of indoles using deuterated acetic acid (CD3CO2D) has been developed to allow for programmable, regioselective isotope incorporation at the C2 and/or C3 positions without the need for a directing group. acs.orgchemrxiv.org
| Catalyst System | Deuterium Source | Position(s) Labeled | Key Finding |
| Pd(OAc)₂ | CD₃CO₂D | C2 and/or C3 | Programmable, directing-group-free deuteration. acs.orgchemrxiv.org |
| Iridium/Silver | D₂O | C2, C5, C6 | Directing group at N1 or C3 influences site selectivity. nih.gov |
| Cobalt/Rhodium | D₂O | C2, C3, C4, C7 | Catalyst combination allows for versatile regioselectivity. nih.gov |
| Ru(2-TolPy) | MeI-d₃ | Ortho to DG | Rate-limiting step is in-situ formation of MeI from anilinium salt. acs.org |
The measurement of KIEs is one of the most direct methods for identifying the rate-determining step (RDS) of a reaction. If breaking a C-H bond is the slowest step, substituting hydrogen with deuterium will significantly slow down the reaction.
A compelling example involves the cytochrome P450-catalyzed dehydrogenation of 3-methylindole, a process relevant to its bioactivation. Mechanistic studies using 3-(trideuteriomethyl)indole were performed to pinpoint the RDS. nih.gov The results showed a small intermolecular KIE but a large intramolecular KIE, which provided critical insight into the mechanism.
| KIE Experiment Type | Substrate(s) | Observed KIE (kH/kD) | Interpretation |
| Intermolecular | 3-methylindole vs. 3-(trideuteriomethyl)indole | 1.1 | H-abstraction is not the initial RDS or is masked by other steps. nih.gov |
| Intramolecular | 3-(dideuteriomethyl)indole | 5.5 | H-atom abstraction from the methyl group is the rate-limiting oxidative step. nih.gov |
This large intramolecular KIE of 5.5 unequivocally demonstrated that the abstraction of a hydrogen atom from the 3-methyl group is the rate-limiting chemical step in the bioactivation pathway. nih.gov
Similarly, the concept has been applied to drug metabolism studies using N-deuterated analogues. In the metabolism of enzalutamide, which contains an N-methyl group susceptible to demethylation, the deuterated analogue N-(trideuteriomethyl)enzalutamide was studied. The metabolic clearance was significantly lower for the deuterated compound, with a KIE (kH/kD) value of approximately 2. nih.gov This confirmed that cleavage of the N-CH₃ bond is a key part of the rate-limiting metabolic pathway.
In enzymatic systems, the interpretation can be more complex. In studies of tryptophan synthase reacting with 3-deuterioindole, a KIE of 1.4-2.0 was observed under some conditions but was absent under others. This finding suggested that under certain conditions, the deprotonation step following the initial nucleophilic attack is rate-limiting, while under other conditions (in the presence of an allosteric effector), the physical binding of indole to the enzyme becomes the slowest step. nih.gov
Intermediates and Transition State Structures in Indole Transformations
Isotopic labeling not only helps identify the RDS but also provides information about the intermediates and transition states along a reaction coordinate. While intermediates are, by definition, transient species in local energy minima, their formation and consumption can be inferred from kinetic studies involving deuterated compounds.
For example, in the transition-metal-catalyzed dearomatization of indoles, C3-spirocyclization can lead to the formation of a spiroindoleninium intermediate. This highly electrophilic species can then undergo a Wagner-Meerwein-like 1,2-migration, driven by the energy gain from rearomatization of the indole ring. chemrxiv.org Deuterium labeling at the migrating group or adjacent positions can be used to trace these rearrangements and confirm the proposed pathway. Similarly, copper-catalyzed reactions for the C3-heteroarylation of indoles are proposed to proceed through a Cu(II)-indole complex intermediate, which then undergoes nucleophilic addition. acs.org Mechanistic experiments, including KIE studies, are essential to support the existence of such proposed intermediates.
KIEs offer a window into the transition state structure. As the C-H bond breaks, its stretching vibration in the ground state evolves into the translational motion along the reaction coordinate in the transition state. princeton.edu The loss of the zero-point energy associated with this vibration contributes to the KIE. The precise value of the KIE is sensitive to the geometry and vibrational frequencies of the transition state, providing an experimental benchmark for computational models of these fleeting structures.
Catalysis Development and Mechanistic Insights from Deuteration
A deep mechanistic understanding is fundamental to the rational design of new and improved catalysts. Deuteration studies on indole substrates provide the insights necessary to advance catalysis. oduillgroup.com By determining the RDS and identifying off-cycle or deactivation pathways, chemists can modify catalyst structures, ligands, or reaction conditions to enhance efficiency, selectivity, and substrate scope. nih.gov
The development of methods for the programmable deuteration of indoles is a direct result of mechanistic inquiry. For instance, the discovery that palladium catalysis in deuterated acetic acid could label the C2 and C3 positions, combined with the understanding that the C3-deuteron could be selectively removed under basic conditions, led to a novel strategy for accessing previously difficult-to-make C2-deuterated indoles. acs.org This demonstrates a cycle of discovery: investigating a reaction mechanism leads to new synthetic capabilities, which in turn provide new tools for further mechanistic studies.
Furthermore, iridium, rhodium, and cobalt catalysts have been developed for highly regioselective deuteration of various positions on the indole scaffold, often employing directing groups to achieve high levels of control. nih.gov The development of these sophisticated catalytic systems relies on a detailed understanding of the C-H activation and hydrogen isotope exchange steps, knowledge gained through the foundational techniques of kinetic analysis and isotopic labeling. acs.org
Competitive Pathways and Deuterium-Enabled Selectivity Control in Synthesis
The strategic placement of deuterium in a molecule can serve as a subtle yet powerful tool to influence the outcome of chemical reactions, particularly those involving competitive pathways. By exploiting the kinetic isotope effect (KIE), chemists can direct a reaction toward a desired product, a concept known as deuterium-enabled selectivity control. In the context of indole chemistry, the use of 1-(trideuteriomethyl)indole and other deuterated indole derivatives allows for the elucidation of reaction mechanisms and, in certain cases, the control of regioselectivity and chemoselectivity. This section delves into the mechanistic insights gained from the use of these labeled compounds in competitive synthetic scenarios.
The underlying principle of deuterium-enabled selectivity lies in the difference in zero-point energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. A C-D bond is stronger and has a lower zero-point energy than a C-H bond, meaning that more energy is required to break it. nih.gov This difference can manifest as a primary KIE when the C-H/C-D bond is broken in the rate-determining step of a reaction, or as a secondary KIE when the bond is not broken but is located at or near the reaction center. youtube.com Secondary KIEs are typically smaller than primary KIEs but can still be significant enough to alter the relative rates of competing reaction pathways. wikipedia.org
In the case of this compound, the deuterium atoms are not directly involved in bond-breaking events for many typical indole reactions, such as electrophilic substitution on the aromatic ring. Therefore, any influence on selectivity would arise from a secondary KIE. This effect can be particularly informative in reactions where multiple sites of an indole molecule can react, or where an intermolecular competition is established between a deuterated and a non-deuterated substrate.
A hypothetical competitive reaction to illustrate this principle would be the functionalization of an N-methylindole derivative that has two potential reaction sites. If one pathway involves a transition state where the N-methyl group experiences a change in hybridization or steric environment, the rate of this pathway could be subtly altered by the presence of deuterium. For instance, a change from sp³ to sp² hybridization at a carbon adjacent to the isotopic label typically results in a small, normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ results in an inverse secondary KIE (kH/kD < 1). wikipedia.org
Consider a scenario where an N-methylindole derivative undergoes a reaction that can proceed through two different transition states, leading to two distinct products. If one of these transition states involves significant interaction with the N-methyl group, the rate of that pathway will be affected by isotopic substitution.
To quantify the effect of the trideuteriomethyl group on reaction selectivity, an intermolecular competition experiment can be designed. In such an experiment, an equimolar mixture of N-methylindole and this compound is subjected to a reagent that can react with the indole nucleus. The relative rates of reaction for the two isotopologues can be determined by analyzing the product distribution.
Table 1: Hypothetical Product Distribution in a Competitive Electrophilic Aromatic Substitution
| Isotopologue | Product A (mol%) | Product B (mol%) | kH/kD |
| N-Methylindole | 60 | 40 | 1.2 |
| This compound | 50 | 50 |
This table represents a hypothetical outcome to illustrate the concept.
In this hypothetical example, the kinetic isotope effect (kH/kD) of 1.2 for the formation of Product A indicates that the reaction leading to this product is faster for the non-deuterated N-methylindole. This suggests that the transition state for the formation of Product A is sensitive to the isotopic substitution on the N-methyl group, likely due to hyperconjugative or steric effects. The pathway to Product B, in this scenario, is unaffected by the isotopic substitution. Such data would provide valuable mechanistic insights into the subtle energetic differences between the competing transition states.
Computational Chemistry Approaches Applied to 1 Trideuteriomethyl Indole and Deuterated Indole Systems
Quantum Chemical Calculations for Energetic and Structural Analysis
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods are used to determine the electronic structure and predict various properties of molecules, including those with isotopic substitutions.
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy. For 1-(trideuteriomethyl)indole, this would involve determining the bond lengths, bond angles, and dihedral angles of its ground state. Density Functional Theory (DFT) is a widely used method for such calculations due to its balance of accuracy and computational cost. nih.govresearchgate.net The B3LYP functional combined with a basis set like 6-311++G(d,p) has been shown to provide optimized geometrical parameters for indole (B1671886) derivatives that are in good agreement with experimental values. researchgate.net
The substitution of protium (B1232500) with deuterium (B1214612) in the methyl group of 1-methylindole (B147185) to form this compound is not expected to significantly alter the electronic potential energy surface. Therefore, the equilibrium geometry will be nearly identical to that of the non-deuterated isotopologue. However, the difference in mass affects the vibrational energy levels, which is a key factor in kinetic isotope effects.
Computational methods can also be used to locate and characterize transition state structures, which are the energy maxima along a reaction coordinate. Understanding the geometry and electronic structure of transition states is crucial for elucidating reaction mechanisms involving deuterated indoles.
A hypothetical comparison of calculated bond lengths for 1-methylindole and this compound is presented in Table 1. The values are expected to be nearly identical, with any minor differences arising from the computational method's sensitivity.
| Bond | 1-methylindole | This compound |
|---|---|---|
| N1-C2 | 1.375 | 1.375 |
| C2-C3 | 1.370 | 1.370 |
| N1-C8a | 1.390 | 1.390 |
| N1-C(methyl) | 1.460 | 1.460 |
| C(methyl)-H/D | 1.095 | 1.095 |
Quantum chemical calculations are instrumental in determining the activation barriers (ΔG‡) and tracing the reaction pathways of chemical transformations. For reactions involving this compound, computational methods can elucidate how isotopic substitution affects the energy of the transition state relative to the ground state.
The activation strain model is a computational tool used to analyze activation barriers. It partitions the energy along the reaction coordinate into two components: the strain energy, which is the energy required to deform the reactants into their transition state geometries, and the interaction energy, which is the stabilizing interaction between the deformed reactants. This analysis can reveal whether the activation barrier is controlled by the energy required to distort the molecule or by the electronic interactions between reacting species.
For a hypothetical reaction involving the C-D bond cleavage in the trideuteriomethyl group, the activation barrier would be expected to be higher than that for the corresponding C-H bond cleavage in 1-methylindole due to the lower zero-point energy of the C-D bond. This difference in activation energy is a primary contributor to the kinetic isotope effect.
Kinetic Isotope Effects (KIEs) are variations in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. indexcopernicus.com Computational chemistry provides a framework for predicting and interpreting KIEs. The primary KIE for the cleavage of a C-D bond in this compound compared to a C-H bond in 1-methylindole can be calculated using the principles of transition state theory.
The magnitude of the KIE is related to the changes in vibrational frequencies between the ground state and the transition state for the isotopically labeled and unlabeled molecules. indexcopernicus.com A significant primary KIE is typically observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. researchgate.netnih.gov
Computational models can predict KIEs by calculating the vibrational frequencies of the reactant and transition state for both isotopologues. These frequencies are then used to compute the zero-point energies (ZPEs) and other vibrational contributions to the free energy of activation. The ratio of the rate constants (kH/kD) can then be estimated. For a typical C-H bond cleavage, the predicted primary KIE (kH/kD) at room temperature is around 7, while for C-D bond cleavage, it is significantly lower.
Secondary KIEs can also be predicted, where the isotopic substitution is at a position not directly involved in bond breaking or making. These effects arise from changes in vibrational frequencies of bending modes and can provide subtle details about the transition state structure.
Vibrational Frequency Analysis for KIE Interpretation
Vibrational frequency analysis is a crucial computational tool for interpreting KIEs. nih.gov By calculating the harmonic vibrational frequencies of both the reactant (e.g., this compound) and the transition state, one can understand how isotopic substitution affects the vibrational modes of the molecule.
The Bigeleisen-Mayer equation is a formal expression for calculating the KIE from the vibrational frequencies of the isotopologues in the ground state and at the transition state. mdpi.com This equation demonstrates that the KIE is dependent on the mass of the isotopes and the force constants of the bonds involved.
In practice, DFT calculations are often used to compute the vibrational frequencies. For this compound, the C-D stretching frequencies will be significantly lower than the C-H stretching frequencies in 1-methylindole due to the heavier mass of deuterium. Table 2 provides a hypothetical comparison of calculated vibrational frequencies for the methyl group stretching modes.
| Vibrational Mode | 1-methylindole (C-H) | This compound (C-D) |
|---|---|---|
| Symmetric Stretch | ~2950 | ~2130 |
| Asymmetric Stretch | ~3050 | ~2250 |
These calculated frequency shifts upon deuteration are essential for quantitatively predicting the KIE. A decrease in the vibrational frequency of a particular mode upon isotopic substitution confirms the involvement of that atom in the motion. By analyzing the changes in vibrational frequencies between the reactant and the transition state, chemists can gain a detailed understanding of the reaction mechanism. researchgate.net
Density Functional Theory (DFT) in Structure Revision of Indole Derivatives
Density Functional Theory has become a reliable and widely used method for determining the geometries of molecules. nih.gov It has been successfully applied to evaluate the heat of formation and to refine the structures of various molecules, including indole and its derivatives. nih.gov
In cases where experimental data may be ambiguous or difficult to interpret, DFT calculations can provide a theoretical structure that can be compared with experimental results, such as those from X-ray crystallography or NMR spectroscopy. For deuterated indole systems, DFT can be used in conjunction with experimental techniques like deuterium NMR to refine the geometry of the indole ring and the orientation of deuterium-containing substituents.
For instance, if a new derivative of this compound were synthesized, DFT could be used to predict its three-dimensional structure, rotational barriers of the trideuteriomethyl group, and other structural parameters. This information can be invaluable for confirming the identity of the synthesized compound and for understanding its physical and chemical properties.
Computational Design and Screening of Indole-Based Systems
Computational methods are increasingly used in the early stages of drug discovery for the design and screening of new therapeutic agents. The indole scaffold is a common motif in many biologically active compounds. Computational techniques can be applied to design novel indole derivatives, including deuterated analogues, with potentially improved pharmacological properties.
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. Molecular docking is a key component of virtual screening, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
For indole-based systems, these methods can be used to design molecules with enhanced binding affinity and selectivity for a particular biological target. Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This allows for the early identification of candidates with favorable drug-like properties and a lower likelihood of failure in later stages of drug development. The introduction of a trideuteriomethyl group can sometimes alter the metabolic profile of a drug, and computational ADMET prediction tools can help to assess these potential changes.
Correlation of Computational Data with Experimental Mechanistic Findings
The synergy between computational chemistry and experimental studies provides a powerful approach for elucidating the intricate mechanistic details of reactions involving deuterated indole systems, including this compound. Computational models offer a microscopic view of reaction pathways, transition states, and the underlying energetic factors that govern chemical transformations. When correlated with experimental data, these theoretical insights can validate proposed mechanisms, explain observed kinetic isotope effects (KIEs), and predict the outcomes of new reactions.
A significant area where this correlation is crucial is in the study of reaction kinetics and mechanisms through the deuterium kinetic isotope effect (DKIE). The DKIE, a ratio of the reaction rate of a non-deuterated compound to its deuterated counterpart (kH/kD), is a sensitive probe of the rate-determining step of a reaction. Computational methods, particularly density functional theory (DFT), are frequently employed to calculate theoretical KIEs, which can then be compared with experimentally measured values. This comparison serves as a stringent test for a proposed reaction mechanism and the accuracy of the computed transition state structure.
For instance, in the context of C-H activation or functionalization reactions involving the indole core, computational modeling can predict whether the C-H bond cleavage is the rate-limiting step. A significant primary KIE (typically > 2) is expected if this bond is broken in the rate-determining step. DFT calculations can model the transition state for this process and compute the vibrational frequencies of the C-H and C-D bonds, which are essential for calculating the theoretical KIE. Agreement between the calculated and experimentally observed KIE provides strong evidence for the proposed mechanism.
Moreover, computational studies can shed light on secondary KIEs, where the deuterated bond is not directly broken but its nature changes during the reaction. These effects are often more subtle, and computational analysis can be invaluable in interpreting their mechanistic significance.
In the broader context of deuterated indole systems, research has demonstrated the utility of combining experimental and theoretical approaches. For example, in palladium-catalyzed C-H silylation of indole derivatives, DFT calculations (using functionals like M06-2X) have been used to elucidate the preferred reaction pathway. researchgate.net These calculations can be correlated with experimental findings from deuterium labeling studies, which can track the fate of deuterium atoms throughout the reaction and provide insights into the reversibility of certain steps. researchgate.net
The following table summarizes the types of data that are typically correlated between computational and experimental studies for deuterated indole systems:
| Experimental Data | Computational Data | Mechanistic Insights Gained |
| Measured reaction rates | Calculated activation energies | Identification of the rate-determining step |
| Kinetic Isotope Effects (KIEs) | Calculated KIEs from vibrational frequencies | Confirmation of transition state structures and bond-breaking events |
| Product distribution and regioselectivity | Relative energies of reaction intermediates and transition states | Understanding the factors controlling reaction outcomes |
| Spectroscopic data (e.g., NMR, IR) | Calculated spectroscopic parameters | Structural elucidation of transient species |
The correlation of computational data with experimental findings is not limited to reaction mechanisms. It also extends to understanding the structural and electronic properties of deuterated indoles. For example, a combination of deuterium NMR spectroscopy and ab initio calculations has been used to refine the geometry of the indole ring. nih.gov The experimental NMR data provided precise measurements of bond orientations, which were then confirmed and rationalized by density functional theory calculations. nih.gov This integrated approach leads to a more accurate and detailed understanding of molecular structure.
Research Applications of Deuterium Labeled Indoles Beyond Basic Identification
Probing Enzymatic Reaction Mechanisms (e.g., Tryptophanase-catalyzed decomposition)
The study of enzyme kinetics and mechanisms is significantly enhanced by the use of isotopically labeled substrates. The kinetic isotope effect (KIE) is a key phenomenon observed when an atom at a position involved in a bond-breaking or bond-forming event in the rate-determining step of a reaction is replaced by one of its heavier isotopes. wikipedia.org This results in a change in the reaction rate. For deuterium-labeled compounds, this is typically a decrease in the rate, and the KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD).
While tryptophanase primarily catalyzes the decomposition of L-tryptophan into indole (B1671886), pyruvate, and ammonia, the broader principle of using deuterated compounds to probe enzymatic mechanisms can be illustrated. ebi.ac.uknih.gov If an enzyme were to catalyze a reaction involving the N-methyl group of an indole derivative, the use of 1-(Trideuteriomethyl)indole would be invaluable.
A secondary kinetic isotope effect would be expected if the C-D bond of the trideuteriomethyl group is not broken but its environment changes during the transition state of the rate-limiting step. For instance, a change in hybridization of the nitrogen atom or steric effects involving the methyl group in the transition state could lead to a measurable KIE.
Table 1: Theoretical Kinetic Isotope Effects in an Enzymatic Reaction Involving this compound
| Parameter | Description | Expected Observation with this compound |
| Primary KIE | Observed when the C-D bond is broken in the rate-determining step. | kH/kD > 1 (significant) |
| Secondary KIE | Observed when the C-D bond is not broken, but its environment changes in the transition state. | kH/kD is slightly different from 1 (can be >1 or <1). |
| Inverse KIE | kH/kD < 1, can occur in certain equilibrium or multistep reactions. mdpi.com | A slower reaction with the protium-containing compound. |
By measuring the reaction rates of both 1-methylindole (B147185) and this compound with a putative enzyme, researchers could determine if the N-methyl group is involved in the rate-determining step and gain insights into the structure of the transition state. nih.govnih.gov
Isotopic Tracers in Chemical and Biochemical Pathway Elucidation
Stable isotope tracing is a powerful technique for mapping the flow of atoms through metabolic pathways. nih.govnih.gov By introducing a compound labeled with a stable isotope, such as deuterium (B1214612), into a biological system, its metabolic fate can be tracked using techniques like mass spectrometry and NMR spectroscopy.
This compound can be used as a tracer to investigate the metabolism of N-methylated indoles. For example, if administered to a cell culture or an organism, subsequent analysis of cell lysates or biological fluids could reveal the presence of downstream metabolites that have incorporated the trideuteriomethyl group. This would provide direct evidence of the metabolic transformations that 1-methylindole undergoes.
Potential Metabolic Fates of this compound:
Hydroxylation: The indole ring could be hydroxylated by cytochrome P450 enzymes, while the trideuteriomethyl group remains intact.
N-demethylation: If the methyl group is cleaved, the resulting indole would no longer carry the deuterium label, and the labeled methyl group might be transferred to other molecules or enter the one-carbon metabolism pool.
Further Modifications: The labeled indole could undergo conjugation reactions, such as glucuronidation or sulfation, prior to excretion.
By identifying the structures of the deuterium-labeled metabolites, a comprehensive picture of the biochemical pathways involving N-methylated indoles can be constructed.
Preparation of Internal Standards for Quantitative Analytical Methodologies
One of the most common and critical applications of deuterated compounds is their use as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.govmdpi.com An ideal internal standard should have chemical and physical properties nearly identical to the analyte of interest but a different mass to be distinguishable by the mass spectrometer.
This compound is an excellent internal standard for the quantification of 1-methylindole. Its retention time in chromatography is virtually identical to that of the unlabeled analyte, and it exhibits similar ionization efficiency in the mass spectrometer's ion source. However, it has a mass that is three daltons higher.
Table 2: Mass Spectrometric Properties of 1-Methylindole and its Deuterated Internal Standard
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) |
| 1-Methylindole | C₉H₉N | 131.17 | 132.08 |
| This compound | C₉H₆D₃N | 134.20 | 135.10 |
During sample preparation, a known amount of this compound is added to each sample. Any loss of analyte during extraction, handling, or injection will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, correcting for variations in sample processing and instrument response.
Deuterium Labeling in NMR Spectroscopy for Structural and Dynamic Studies
Deuterium labeling is a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy for simplifying complex spectra and for studying molecular dynamics. studymind.co.uk Since deuterium has a different nuclear spin and a much smaller gyromagnetic ratio than protium (B1232500), substituting ¹H with ²H can have several beneficial effects in ¹H NMR spectroscopy. nih.govnih.gov
In the ¹H NMR spectrum of this compound, the sharp singlet corresponding to the N-methyl protons would be absent. This can be particularly useful if this signal overlaps with other resonances in the spectrum of a more complex molecule containing a 1-methylindole moiety, thereby simplifying spectral analysis and allowing for unambiguous assignment of other signals.
Furthermore, ²H NMR spectroscopy can be employed to directly probe the dynamics of the trideuteriomethyl group. clockss.org The relaxation properties and lineshape of the deuterium signal are sensitive to the rotational dynamics of the methyl group and any larger-scale motions of the molecule. This can provide insights into the local environment and motional freedom of the N-methyl group, which can be important for understanding intermolecular interactions or conformational changes. copernicus.orgresearchgate.net
Table 3: Comparison of NMR Properties for 1-Methylindole and this compound
| Nucleus | 1-Methylindole | This compound |
| ¹H | Signal for N-CH₃ protons observed. | Signal for N-CD₃ protons is absent. |
| ¹³C | Signal for N-CH₃ carbon is a quartet (due to coupling with ¹H). | Signal for N-CD₃ carbon is a septet (due to coupling with ²H) and may be broader. |
| ²H | No signal. | Signal for N-CD₃ deuterons observed, providing information on dynamics. |
These spectroscopic differences make this compound a powerful tool for detailed structural and dynamic investigations of molecules containing this functional group.
Advanced Topics and Future Research Directions
Development of Novel Catalytic Systems for Site-Specific Deuteration of Indoles
The ability to introduce deuterium (B1214612) at specific positions within the indole (B1671886) ring is crucial for its application in mechanistic studies and as a metabolic tracer. While methods for labeling the indole core are advancing, direct and selective deuteration of the N-alkyl group presents unique challenges. Research is focused on creating sophisticated catalytic systems that offer high regioselectivity and efficiency.
Transition-metal catalysis has emerged as a powerful strategy for hydrogen isotope exchange (HIE) on the indole scaffold. youtube.com Recent breakthroughs include the use of cobalt, rhodium, and palladium catalysts to achieve site-selective deuteration. acs.orgacs.org For instance, systems utilizing CpCo(CO)I₂ or [CpRhCl₂]₂ have successfully enabled mono-, di-, and tri-deuteration at the C2, C7, and C3 positions of the indole core by employing a removable directing group on the nitrogen atom. acs.org
A programmable, directing-group-free methodology has also been reported, which allows for selective deuteration at the C2 and/or C3 positions. acs.orgnih.gov This method uses palladium catalysis with deuterated acetic acid (CD₃CO₂D) to achieve HIE at both C2 and C3. Subsequent treatment with a base can selectively remove the deuterium from the C3 position, affording C2-deuterated indoles. acs.orgnih.gov Gold(I)-catalyzed systems have also shown exceptional promise, enabling highly regioselective deuteration at the C3 position for C3-unsubstituted indoles and at the C2 position for C3-substituted indoles under mild conditions. chemrxiv.org
Future research will likely focus on developing catalysts that can selectively target the N-methyl group of N-methylindoles for deuteration, a more challenging transformation than C-H deuteration of the indole ring. This could involve novel ligand designs or organometallic catalysts capable of activating the sp³ C-H bonds of the methyl group without affecting the aromatic core.
| Catalyst System | Deuteration Position(s) | Deuterium Source | Key Features |
| CpCo(CO)I₂ / [CpRhCl₂]₂ | C2, C7, C3, C4 | D₂O | Requires removable N1-directing group; regioselectivity controlled by directing group placement. acs.org |
| Pd(OAc)₂ | C2, C3 | CD₃CO₂D | Directing-group-free; programmable access to C2, C3, or C2/C3 deuteration. acs.orgnih.gov |
| Au(I) Complexes | C3 (unsubstituted indoles), C2 (C3-substituted indoles) | CD₃OD, D₂O | High regioselectivity under mild conditions with low catalyst loading. chemrxiv.org |
| Ruthenium-on-Carbon | Positions adjacent to nitrogen | D₂ (gas) | Heterogeneous catalyst showing high selectivity for exchange next to the nitrogen atom. youtube.com |
Stereo- and Enantioselective Deuterium Labeling Strategies
The introduction of deuterium can create a new stereocenter if the molecule is prochiral, leading to isotopically chiral compounds. The development of catalytic systems that can control the stereochemistry of deuterium incorporation is a significant and challenging frontier. Such methods are highly valuable for synthesizing chiral internal standards for pharmacokinetic studies and for probing stereospecific biological processes.
Recent advancements have demonstrated the feasibility of enantioselective deuteration. For example, a bifunctional cinchonidine-derived organocatalyst has been used for the highly enantioselective synthesis of α-deuterated α-fluoro-ketones, where the catalyst directs the deuterium addition to a specific face of the silyl (B83357) enol ether intermediate. acs.org In the context of indoles, the development of asymmetric hydrogenation catalysts offers a pathway to chiral deuterated products. A ruthenium-N-heterocyclic carbene (Ru-NHC) catalyst has been developed for the asymmetric, complete hydrogenation of indoles to produce chiral octahydroindoles with high diastereoselectivity and enantioselectivity. acs.org Subjecting deuterated indole precursors to such catalytic systems could provide access to a wide range of stereo-defined deuterated octahydroindoles.
Future work in this area will aim to develop catalysts that can perform direct, enantioselective C-H deuteration on the indole scaffold or its side chains, including the N-methyl group. This would represent a significant step forward, enabling the synthesis of complex, isotopically chiral molecules in a single, efficient step. researchgate.net
Integration of Advanced Spectroscopic Techniques (e.g., in situ monitoring of deuteration)
Understanding the kinetics and mechanism of deuteration reactions is essential for optimizing reaction conditions and catalyst performance. Traditional methods often rely on quenching the reaction at various time points and analyzing the products by NMR or mass spectrometry. However, these methods can be inefficient and may not capture transient intermediates.
The integration of advanced spectroscopic techniques for real-time, in situ monitoring is a growing trend. Techniques like Raman spectroscopy are highly sensitive to isotopic substitution and have been used to analyze the vibrational modes of indole and its isotopomers, providing a basis for monitoring deuteration progress. nih.gov Furthermore, the development of dynamic in situ monitoring systems, for instance using differential absorption spectroscopy, allows for the continuous tracking of reactant and product concentrations without interrupting the reaction. rsc.org While demonstrated for photocatalytic degradation, this principle is readily adaptable to monitor the progress of indole deuteration, providing a wealth of continuous data to refine kinetic models.
Future research will likely see the broader application of these in situ techniques to study complex catalytic deuteration reactions. The combination of in situ spectroscopy with kinetic analysis will provide unprecedented insight into reaction mechanisms, catalyst deactivation pathways, and the role of reaction parameters, accelerating the development of more efficient labeling methodologies.
Computational Advancements in Predicting and Interpreting Isotopic Effects in Complex Indole Systems
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of isotopically labeled molecules. For complex systems like indoles, computational models can predict vibrational spectra, elucidate reaction mechanisms, and quantify kinetic isotope effects (KIEs).
The future of this field lies in developing more accurate and computationally efficient models to handle larger and more complex indole-containing systems, such as enzyme-substrate complexes. acs.orgnih.gov The ability to accurately predict how deuteration at a specific site, like the N-methyl group, will alter the binding affinity, reactivity, and metabolic fate of a drug molecule will be a powerful tool in rational drug design. nih.gov
Expanded Utility of Deuterium-Labeled Indoles in Mechanistic Organic and Bioorganic Chemistry
Deuterium-labeled indoles, including 1-(trideuteriomethyl)indole, are powerful probes in mechanistic studies. The kinetic isotope effect observed upon replacing hydrogen with deuterium can provide definitive evidence for C-H bond cleavage in a rate-determining step. This has been used to elucidate the mechanisms of various organic reactions involving indoles. researchgate.net
In bioorganic chemistry and drug development, deuterium labeling serves multiple purposes. acs.org Deuterated compounds are widely used as internal standards in quantitative mass spectrometry for pharmacokinetic studies due to their nearly identical chemical properties but distinct mass. acs.org More significantly, the "deuterium kinetic isotope effect" can be strategically employed to slow down drug metabolism. nih.gov If a C-H bond on a drug molecule is cleaved during a key metabolic process (often mediated by cytochrome P450 enzymes), replacing that hydrogen with deuterium can decrease the rate of metabolism, potentially leading to improved pharmacokinetic profiles, longer half-life, and reduced toxic metabolite formation. acs.org The synthesis of deuterated versions of drugs like melatonin (B1676174) and pindolol (B1678383) showcases this "late-stage deuteration" strategy. acs.orgacs.org
The future will see an expanded role for specifically labeled indoles like this compound in probing complex biological systems. They will be instrumental in mapping metabolic pathways, understanding enzyme mechanisms, and serving as the basis for developing next-generation therapeutics with enhanced properties. nih.govacs.org
Q & A
Basic: How is 1-(Trideuteriomethyl)indole synthesized, and what are the key considerations for optimizing deuteration efficiency?
Methodological Answer:
The synthesis typically involves substituting the methyl group in 1-methylindole with a trideuteriomethyl group. A common approach uses deuterated reagents (e.g., CD₃I) in nucleophilic substitution or catalytic deuteration reactions under inert conditions. Key considerations include:
- Deuteration Efficiency : Monitor reaction temperature and time to minimize proton-deuterium exchange reversibility. Use deuterated solvents (e.g., DMSO-d₆) to avoid isotopic dilution .
- Purification : Employ column chromatography with deuterium-compatible eluents and confirm deuteration via mass spectrometry (MS) and isotopic ratio analysis .
Advanced: What spectroscopic techniques are most effective for confirming deuteration at the methyl position, and how do deuterium isotopic effects influence data interpretation?
Methodological Answer:
- ¹H NMR : Absence of the methyl proton signal (~δ 3.0–3.5 ppm) confirms deuteration. Residual proton signals may arise from incomplete deuteration or solvent exchange .
- ¹³C NMR : The methyl carbon signal splits into a triplet due to J coupling with deuterium (²J ~20–25 Hz). Compare with non-deuterated analogs for validation .
- IR Spectroscopy : Reduced C-H stretching vibrations (~2800–3000 cm⁻¹) and enhanced C-D stretches (~2000–2200 cm⁻¹) confirm isotopic substitution. Use attenuated total reflectance (ATR) to avoid solvent interference .
- Isotopic Effects : Deuterium’s lower zero-point energy can alter reaction kinetics and thermodynamic stability, necessitating control experiments to distinguish electronic from isotopic effects .
Advanced: How can computational methods like DFT predict the reactivity and regioselectivity of this compound in substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to model bond lengths and angles. Compare with X-ray crystallography data (if available) to validate accuracy .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (e.g., indole C3 position) prone to electrophilic attack. Deuterium’s inductive effects may slightly alter charge distribution, impacting regioselectivity .
- Kinetic Isotope Effects (KIE) : Calculate primary KIE (k_H/k_D) using transition state theory to predict whether deuteration slows reaction rates (e.g., in SN2 mechanisms) .
Basic: What are the stability profiles of this compound under varying storage conditions, and how should researchers mitigate degradation?
Methodological Answer:
- Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Use DSC/TGA to identify decomposition thresholds (>150°C typically) .
- Light Sensitivity : Store in amber vials under argon to prevent photolytic cleavage of the C-D bond. Monitor via UV-Vis spectroscopy for absorbance shifts .
- Solvent Compatibility : Avoid protic solvents (e.g., MeOH) to prevent H/D exchange. Use acetonitrile or DMF for long-term storage .
Advanced: How should researchers resolve contradictions in kinetic isotope effect (KIE) data when studying this compound’s reaction mechanisms?
Methodological Answer:
- Control Experiments : Compare KIE in deuterated vs. non-deuterated analogs under identical conditions (e.g., solvent, temperature). Use isotopically pure samples to exclude mixed labeling artifacts .
- Computational Validation : Perform QM/MM simulations to model transition states and identify whether KIE discrepancies arise from tunneling effects or steric hindrance .
- Isotopic Labeling Cross-Checks : Synthesize doubly labeled (e.g., ¹³C/²H) derivatives to isolate isotopic contributions to reaction rates .
Basic: What analytical strategies differentiate this compound from its non-deuterated analog in complex mixtures?
Methodological Answer:
- LC-MS/MS : Use high-resolution MS to detect mass shifts (+3 Da for trideuteration). Employ MRM transitions specific to deuterated fragments .
- Isotopic Ratio Analysis : Measure D/H ratios via isotope-ratio mass spectrometry (IRMS) to confirm ≥98% deuteration .
- Vibrational Spectroscopy : Compare Raman spectra; C-D bonds exhibit distinct peaks (~2100 cm⁻¹) absent in non-deuterated analogs .
Advanced: How does deuteration impact the metabolic stability of this compound in pharmacokinetic studies?
Methodological Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor deuterium retention via LC-MS. Compare half-life (t₁/₂) with non-deuterated controls .
- Isotope Effects on CYP450 Enzymes : Deuterium’s “heavy atom effect” may reduce oxidative metabolism at the methyl position. Use kinetic modeling to quantify metabolic rate changes .
- In Vivo Cross-Over Studies : Administer deuterated and non-deuterated forms to the same model organism, ensuring controlled dosing and sampling intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
